2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
Overview
Description
The compound “2,2’-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)” is a chemical substance with the molecular formula C14H20BrNO8 . It is used in various chemical and pharmaceutical applications .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 410.22 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various techniques .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Structure of Coordination Compounds : This compound has been utilized in the synthesis of coordination compounds, particularly with nitrogen-containing polycarboxylate ligands. These compounds exhibit structures like 2-D supramolecular layers and 3-D networks, contributing to the understanding of crystallography and molecular interactions (Jia, Yang, Liu, & Ma, 2011).
Crystal Structure and Hirshfeld Surface Analysis : It plays a critical role in forming crystal structures. The analysis of such structures aids in understanding molecular interactions and symmetry in crystalline materials (Abuthahir, Nizammohideen, Viswanathan, Abiraman, & Balasubramanian, 2019).
Chemical and Biological Applications
Nano-level Monitoring in Electrochemistry : This compound has been investigated as a neutral carrier in the fabrication of ion-selective sensors. Such applications are crucial in electrochemical studies for monitoring specific ions at nano-level concentrations (Sahani, Singh, & Jain, 2015).
Anticancer and Antimicrobial Properties : There has been research into its applications in anticancer activities and antimicrobial properties. This indicates its potential in pharmaceutical and medical research, particularly in drug development (Zayed, Zayed, Fahim, & El-Samahy, 2017).
Future Directions
Properties
IUPAC Name |
2-[2-[4-bromo-5-[2-(2-hydroxyethoxy)ethoxy]-2-nitrophenoxy]ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO8/c15-11-9-12(16(19)20)14(24-8-6-22-4-2-18)10-13(11)23-7-5-21-3-1-17/h9-10,17-18H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHJQEDVACCQIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OCCOCCO)OCCOCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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